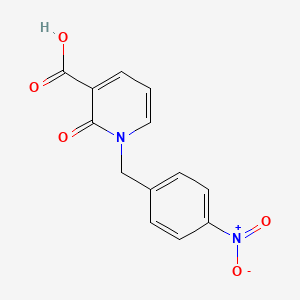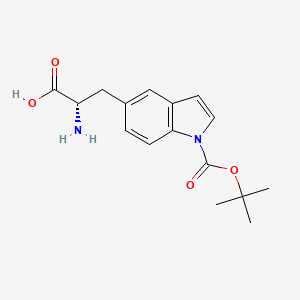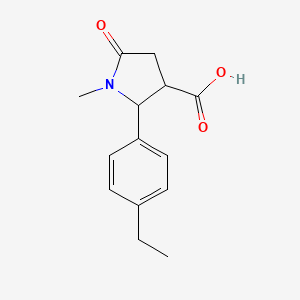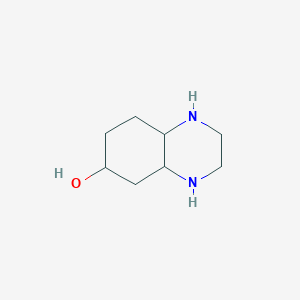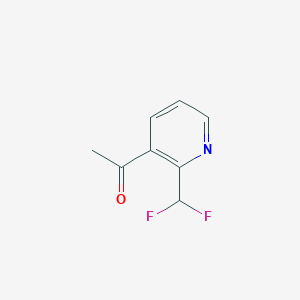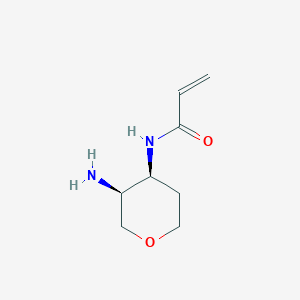
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide is a compound of interest in various scientific fields due to its unique structural properties. This compound features a tetrahydropyran ring, an amine group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide typically involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amine group: This step often involves reductive amination or other amine introduction techniques.
Attachment of the acrylamide moiety: This is usually done through amidation reactions, where an acrylamide group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
化学反应分析
Types of Reactions
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide: Unique due to its specific combination of functional groups.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
This compound is unique due to its specific combination of a tetrahydropyran ring, an amine group, and an acrylamide moiety. This combination allows for versatile chemical reactivity and a wide range of applications in various scientific fields.
属性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
N-[(3S,4S)-3-aminooxan-4-yl]prop-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-8(11)10-7-3-4-12-5-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI 键 |
JAPDAPOJEFHXOF-RQJHMYQMSA-N |
手性 SMILES |
C=CC(=O)N[C@H]1CCOC[C@H]1N |
规范 SMILES |
C=CC(=O)NC1CCOCC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



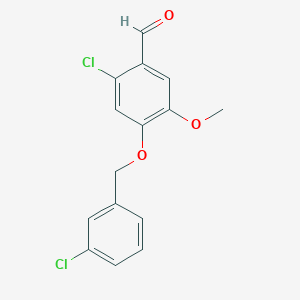
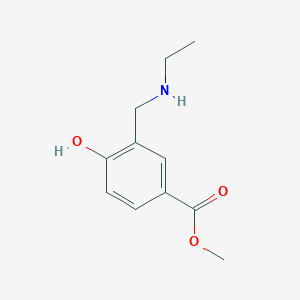

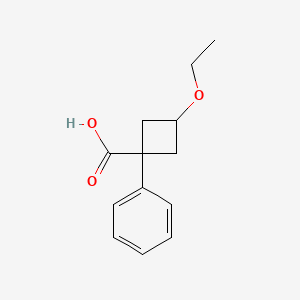

![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
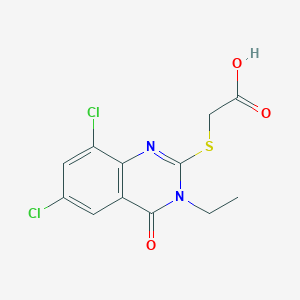
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
